molecular formula C10H15BO2 B1504188 (2-Isopropyl-6-methylphenyl)boronic acid CAS No. 693286-55-4

(2-Isopropyl-6-methylphenyl)boronic acid

Cat. No.: B1504188
CAS No.: 693286-55-4
M. Wt: 178.04 g/mol
InChI Key: PJYHJOUTVMAXLG-UHFFFAOYSA-N
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Description

“(2-Isopropyl-6-methylphenyl)boronic acid” is a boronic acid derivative . Boronic acids are considered Lewis acids and have unique physicochemical and electronic characteristics . They are often used as building blocks and synthetic intermediates . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H15BO2 . The boronic acid moiety is a very important functional group in organic chemistry .


Chemical Reactions Analysis

Boronic acids, such as “this compound”, are used in various chemical reactions. They are used in Palladium-catalyzed Suzuki-Miyaura cross-coupling processes, Inverse-electron-demand Diels-Alder reactions, Simmons-Smith Cyclopropanation Reactions, Polyene cyclizations, and Stereoselective aldol reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a refractive index of n20/D 1.4320, a boiling point of 47-49 °C/9 mbar, and a density of 0.894 g/mL at 25 °C .

Scientific Research Applications

Carbohydrate Recognition and Complexation

  • A new class of carbohydrate-binding boronic acids was developed, showing superior complexing abilities for glycopyranosides under physiologically relevant conditions. This class, including derivatives similar to (2-Isopropyl-6-methylphenyl)boronic acid, is used in designing receptors and sensors for selective recognition of cell-surface glycoconjugates (Dowlut & Hall, 2006).

Polymer Chemistry

  • Isopropenyl boronic acid pinacol ester, a compound related to this compound, was used in radical polymerization, revealing the monomer's character and facilitating the synthesis of copolymers beyond conventional limitations (Makino et al., 2020).

Fluorescent Sensors

  • A series of isoquinolinylboronic acids, functioning through mechanisms that could be analogous to this compound, demonstrated high affinities for diols in aqueous solutions at physiological pH. These compounds are utilized in designing fluorescent sensors for glucose and other biologically relevant molecules (Cheng et al., 2010).

Protective Groups in Synthesis

  • The application of this compound and related compounds as protective groups for diols was explored, highlighting their utility in organic synthesis. These cyclic boronic esters are stable and can be deprotected under mild conditions, proving their value in the synthesis of complex organic molecules (Shimada et al., 2018).

Catalysis

  • Boronic acids, including this compound, serve as catalysts in various reactions, such as direct amide formation from carboxylic acids and amines. This showcases their role in green chemistry and their potential in creating more efficient and environmentally friendly synthetic routes (Arnold et al., 2008).

Biomedical Applications

  • Boronic acid-containing polymers, derived from this compound and similar compounds, have found applications in treating diseases like HIV, obesity, diabetes, and cancer. These polymers are valued for their unique reactivity, solubility, and responsive nature (Cambre & Sumerlin, 2011).

Future Directions

The future of boronic acid research is promising. The compatibility of free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules was investigated . This paves the way to highly accelerated synthesis and miniaturized reaction scouting, allowing access to unprecedented boronic acid libraries .

Mechanism of Action

Target of Action

The primary target of (2-Isopropyl-6-methylphenyl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is used as a reagent in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the boronic acid compound transfers formally nucleophilic organic groups from boron to palladium . This process is part of a larger reaction mechanism that also involves oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which this compound plays a crucial role, affects the pathway of carbon-carbon bond formation . This reaction enables the connection of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This is achieved through its role in the Suzuki-Miyaura coupling reaction, leading to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by several environmental factors. The Suzuki-Miyaura coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions . It’s worth noting that organoboron compounds, such as this compound, can be sensitive to air and moisture . Therefore, the stability and efficacy of this compound can be affected by these environmental factors .

Properties

IUPAC Name

(2-methyl-6-propan-2-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO2/c1-7(2)9-6-4-5-8(3)10(9)11(12)13/h4-7,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYHJOUTVMAXLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1C(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681051
Record name [2-Methyl-6-(propan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693286-55-4
Record name [2-Methyl-6-(propan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-methyl-6-(propan-2-yl)phenyl]boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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